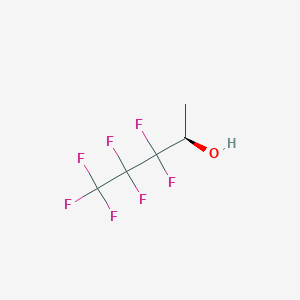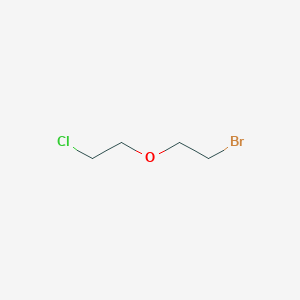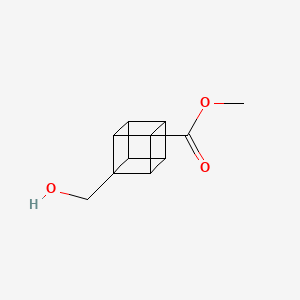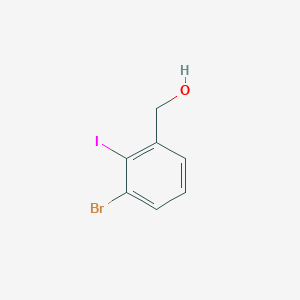![molecular formula C8H8O3 B8064287 (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further transformed into the final product through a series of reactions.
Starting Materials
Cyclopentadiene, Maleic anhydride, Methanol, Sodium hydroxide, Hydrochloric acid, Sodium chloride, Sodium bicarbonate, Sodium sulfate, Ethyl acetate, Diethyl ether, Acetic anhydride, Pyridine, Triethylamine, Chloroacetic acid, Sodium borohydride, Sodium cyanoborohydride, Sodium methoxide, Hydrogen peroxide, Sodium tungstate, Sodium hydrogensulfite, Sodium hydroxide, Sodium nitrite, Sodium azide, Sodium dithionite, Sodium borohydride, Sodium hydroxide, Sodium carbonate, Sodium chloride, Sodium sulfate, Methanol, Ethanol, Acetic acid, Acetone, Sodium hydroxide, Sodium chloride, Sodium sulfate, Wate
Reaction
Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of methanol and sodium hydroxide to form the Diels-Alder adduct., Step 2: The Diels-Alder adduct is hydrolyzed with hydrochloric acid to form the corresponding diacid., Step 3: The diacid is converted to the corresponding acid chloride using thionyl chloride., Step 4: The acid chloride is reacted with sodium bicarbonate to form the corresponding acid., Step 5: The acid is esterified with ethanol and acetic anhydride in the presence of pyridine to form the corresponding ethyl ester., Step 6: The ethyl ester is reduced with sodium borohydride to form the corresponding alcohol., Step 7: The alcohol is oxidized with hydrogen peroxide in the presence of sodium tungstate to form the corresponding ketone., Step 8: The ketone is reacted with chloroacetic acid in the presence of triethylamine to form the corresponding carboxylic acid., Step 9: The carboxylic acid is reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol., Step 10: The alcohol is reacted with sodium methoxide to form the corresponding methoxide salt., Step 11: The methoxide salt is reacted with sodium nitrite to form the corresponding nitrite salt., Step 12: The nitrite salt is reacted with sodium azide to form the corresponding azide salt., Step 13: The azide salt is reduced with sodium dithionite to form the corresponding amine., Step 14: The amine is reacted with sodium borohydride in the presence of acetic acid to form the corresponding amine borane complex., Step 15: The amine borane complex is reacted with sodium hydroxide to form the corresponding amine., Step 16: The amine is reacted with acetic anhydride in the presence of pyridine to form the corresponding acetamide., Step 17: The acetamide is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid., Step 18: The carboxylic acid is purified using standard techniques such as recrystallization or chromatography.
Eigenschaften
IUPAC Name |
(1S,2R,3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZAHBGIJALKD-KGJVWPDLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C(=O)C1C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3[C@H]2C(=O)[C@H]1[C@@H]3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

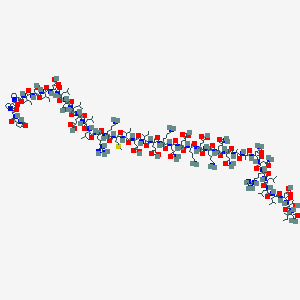
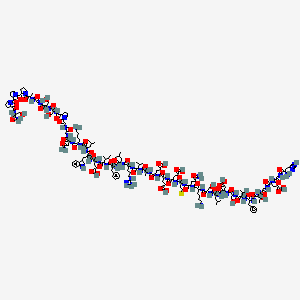
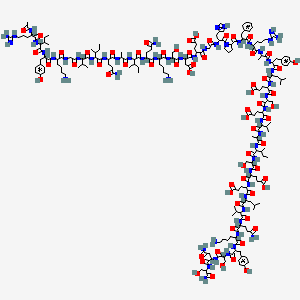
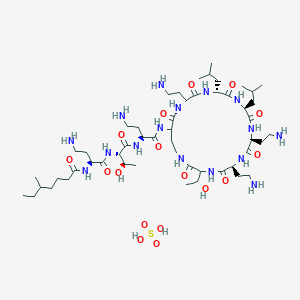
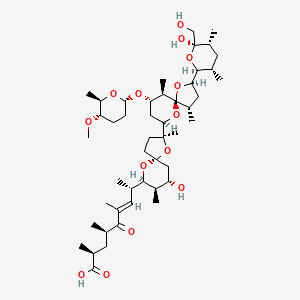
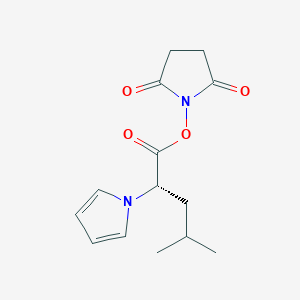
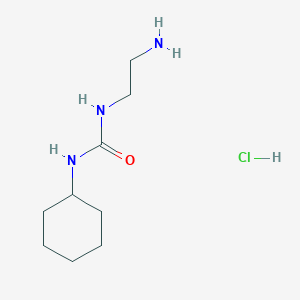
![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
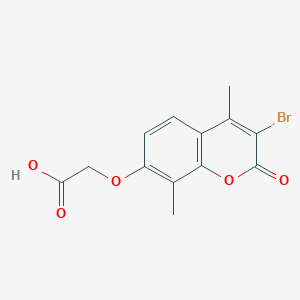
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)
